molecular formula C19H23ClN4O3 B2831092 (E)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile hydrochloride CAS No. 1217205-68-9

(E)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile hydrochloride

Cat. No.: B2831092
CAS No.: 1217205-68-9
M. Wt: 390.87
InChI Key: ADIXXLIMBAJPJJ-KYIGKLDSSA-N
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Description

This compound is a structurally complex molecule featuring a triazoloazepine core (a seven-membered azepine ring fused with a 1,2,4-triazole moiety) linked to a 3,4,5-trimethoxyphenyl group via an (E)-configured acrylonitrile bridge. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological studies. Its design likely draws inspiration from combretastatin analogues, which are known for their tubulin-binding and anticancer properties .

Properties

IUPAC Name

(E)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3.ClH/c1-24-15-10-13(11-16(25-2)18(15)26-3)9-14(12-20)19-22-21-17-7-5-4-6-8-23(17)19;/h9-11H,4-8H2,1-3H3;1H/b14-9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIXXLIMBAJPJJ-KYIGKLDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C2=NN=C3N2CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C2=NN=C3N2CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile hydrochloride is a novel hybrid molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4OC_{19}H_{22}N_{4}O with a molecular weight of approximately 354.412 g/mol. The structure features a triazole ring fused with an azepine moiety and a trimethoxyphenyl group attached to an acrylonitrile unit. This unique combination is hypothesized to enhance its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the condensation of 2-methoxy-3,4,5,6-tetrahydro-7H-azepine with cyanoacetic acid hydrazide followed by reaction with various (het)arenecarbaldehydes in refluxing ethanol. This method allows for the formation of diverse derivatives that can be screened for biological activity .

Antinociceptive Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antinociceptive effects in vivo. For example, in animal models using the "hot-plate" and "acetic acid-induced writhing tests," these compounds showed activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as ketorolac and diclofenac sodium .

Anti-inflammatory Effects

In addition to analgesic properties, the compound has been evaluated for its anti-inflammatory activities. Research indicates that it effectively reduces inflammation markers in various experimental models. The mechanism is believed to involve inhibition of pro-inflammatory cytokines and modulation of cyclooxygenase enzymes .

Antifungal Activity

Some derivatives of the triazolo-azepine hybrids have also been tested for antifungal activity against dermatophytes such as Trichophyton and Microsporum. Certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL against these pathogens . This suggests potential applications in treating fungal infections.

Case Studies

StudyActivity AssessedResults
Study 1AntinociceptiveSignificant pain relief in animal models; comparable to NSAIDs
Study 2Anti-inflammatoryReduced inflammation markers; effective modulation of COX enzymes
Study 3AntifungalMIC ≤ 3.12 μg/mL against Trichophyton species

The biological activities are attributed to the compound's ability to interact with various biological targets. The triazole ring is known for its role in modulating enzyme activity and receptor interactions. Additionally, the presence of methoxy groups enhances lipophilicity and bioavailability, facilitating better interaction with target sites .

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research has indicated that certain derivatives of this compound exhibit significant analgesic and anti-inflammatory activities. For instance:

  • Analgesic Activity : The derivative 3-(4-hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile showed comparable analgesic effects to ketorolac in models such as the "hot plate" test and "acetic acid-induced writhings" model .
  • Anti-inflammatory Activity : The compound has been tested for its ability to reduce inflammation in carrageenan-induced paw edema models. The results suggest that it may serve as a non-steroidal anti-inflammatory agent due to its interaction with inflammatory pathways .

Structure-Activity Relationship (SAR)

The structural modifications of the triazoloazepine framework play a crucial role in enhancing the pharmacological profile of these compounds. The presence of functional groups such as hydroxyl and methoxy can significantly influence their potency and selectivity against various biological targets. For example:

  • Hydroxyl Group Modifications : Variations in the hydroxyl group can lead to increased lipophilicity and improved binding affinity to target receptors .
  • Aromatic Substituents : The introduction of different aromatic rings has been shown to enhance both analgesic and anti-inflammatory activities by optimizing interactions with biological macromolecules .

Case Studies

Several studies have documented the efficacy of these compounds in clinical and preclinical settings:

  • Study on Analgesic Effects : A comprehensive study involving various derivatives demonstrated that compounds exhibiting a specific arrangement of the triazole and azepine moieties had enhanced analgesic properties compared to traditional NSAIDs .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of these compounds showed promising results in reducing edema and inflammatory markers in animal models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The compound’s structural uniqueness lies in its triazoloazepine ring and acrylonitrile linker. Below is a comparative analysis with structurally related molecules:

Compound Name Core Structure Substituents/Linkers Key Properties
(E)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile HCl Triazoloazepine + acrylonitrile 3,4,5-Trimethoxyphenyl, hydrochloride salt Enhanced solubility; potential kinase/tubulin inhibition
Ethyl (2E)-3-(3,4,5-trimethoxyphenyl)acrylate Acrylate ester 3,4,5-Trimethoxyphenyl, ethyl ester Lower polarity; reduced cellular uptake compared to nitrile derivatives
7H-1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine-6-acetic acid () Triazolothiadiazine + acetic acid 3,4,5-Trimethoxyphenyl, carboxylic acid Increased hydrophilicity; possible metabolic instability
Combretastatin A-4 Analogues () Stilbene or oxazolone core 3,4,5-Trimethoxyphenyl, hydrazide derivatives Tubulin polymerization inhibition; IC50 values in nanomolar range

Physicochemical and Pharmacological Comparisons

  • Solubility : The hydrochloride salt of the target compound improves water solubility compared to neutral analogues like ethyl acrylate derivatives .
  • Ring Strain and Conformation : The seven-membered triazoloazepine ring may introduce conformational flexibility compared to rigid six-membered triazolothiadiazine systems, influencing binding kinetics .

NMR-Based Structural Insights

highlights the utility of NMR chemical shifts (e.g., regions A and B in Figure 6) to differentiate substituent effects in structurally similar compounds. For the target molecule, shifts in regions corresponding to the triazoloazepine ring (positions 29–36) and acrylonitrile linker (positions 39–44) could distinguish it from combretastatin-like oxazolones or ester-based analogues .

Research Findings and Implications

  • Synthetic Feasibility : The compound’s synthesis follows modular strategies akin to oxazolone-based combretastatin analogues, enabling scalable production .
  • Structure-Activity Relationship (SAR) : The (E)-configuration of the acrylonitrile linker is critical for maintaining planar geometry, analogous to the cis-orientation in combretastatin .
  • Lumping Strategy Relevance : As per , compounds with shared 3,4,5-trimethoxyphenyl motifs are often grouped for studying collective physicochemical behaviors, though their biological activities may diverge due to core structural differences .

Q & A

Q. How can stability under physiological conditions be assessed?

  • Methodological Answer : Conduct forced degradation studies :
  • pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24h; analyze via LC-MS for degradation products.
  • Oxidative Stress : Treat with H2_2O2_2 to identify susceptible sites (e.g., methoxy groups) .

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